molecular formula C14H22ClN3O2 B1676508 Metoclopramide CAS No. 364-62-5

Metoclopramide

Cat. No. B1676508
CAS RN: 364-62-5
M. Wt: 299.79 g/mol
InChI Key: TTWJBBZEZQICBI-UHFFFAOYSA-N
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Description

Metoclopramide is an antiemetic agent and dopamine D2 antagonist used in the treatment of gastroesophageal reflux disease, prevention of nausea and vomiting, and to stimulate gastric emptying . It is used to treat the symptoms of slow stomach emptying (gastroparesis) in patients with diabetes. It works by increasing the movements or contractions of the stomach and intestines .


Synthesis Analysis

An improved method for the synthesis of metoclopramide (MCP) is described by using a suitable solvent for the condensation step. The advantages of the present work are (a) using a low amount of the excess amine (b) low temperature and © high yield (96%). Also, a new and simple method for the synthesis of MCP.HCl from MCP is presented .


Molecular Structure Analysis

Metoclopramide has a molecular formula of C14H22ClN3O2. Its average mass is 299.796 Da and its monoisotopic mass is 299.140045 Da .


Chemical Reactions Analysis

Metoclopramide has been found to react with 2-hydroxy-1-naphthaldehyde, which contains only one group of carbonyl and metoclopramide that contains one group of the primary amine .


Physical And Chemical Properties Analysis

Metoclopramide has a density of 1.2±0.1 g/cm3, a boiling point of 454.8±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C. Its molar refractivity is 79.7±0.5 cm3 .

Scientific Research Applications

Gastrointestinal Applications

  • Treatment and Prevention of Vomiting : Metoclopramide has been confirmed as effective in treating and preventing various types of vomiting, including those associated with chemotherapy, particularly cisplatin (Harrington et al., 1983).

  • Gastroesophageal Reflux Disease : It is a commonly used drug for treating gastroesophageal reflux disease in infants, though its efficacy and safety in this population need further large-scale studies (Hibbs & Lorch, 2006).

  • Gastrointestinal Motility : Metoclopramide enhances gastrointestinal smooth muscle activity, aiding in conditions like gastroparesis, dyspepsia, and other functional gastrointestinal disorders. Its action involves antagonizing dopamine, augmenting acetylcholine release, and coordinating gastric-pyloric-small intestinal motor function (Albibi & McCallum, 1983).

Oncology Applications

  • Chemotherapy-Induced Emesis : It is effective in preventing severe vomiting caused by antineoplastic drugs, especially cisplatin, due to its effect on the medullary chemoreceptor trigger zone (Albibi & McCallum, 1983).

  • Postoperative Nausea and Vomiting : Metoclopramide has been used for decades to prevent postoperative nausea and vomiting (PONV), although its efficacy varies depending on the patient demographic and the specific surgical context (Henzi et al., 1999).

Neurological Applications

  • Oxidative Stress and Neurobehavioral Toxicity : Metoclopramide has been shown to attenuate iminodipropionitrile-induced oxidative stress and neurobehavioral toxicity in rats, suggesting its potential role in managing certain neurological disorders (Khan et al., 2004).

Radiological Applications

  • Gastro-Intestinal Radiology : Metoclopramide aids in barium studies of the stomach, duodenum, small and large bowel by accelerating gastric emptying and enhancing peristaltic activity (James & Melrose, 1969).

Safety And Hazards

Metoclopramide may be harmful if swallowed and may cause central nervous system effects. It produces sedation and may produce extrapyramidal reactions, although these are comparatively rare. It may be associated with transient fluid retention . The EU review has recommended changes that include a restriction to the dose and duration of use to help minimize the risk of potentially serious neurological adverse effects .

Future Directions

Metoclopramide is advocated for use in gastro-intestinal diagnostics, and in treating various types of vomiting and a variety of functional and organic gastro-intestinal disorders . Further experience is needed to determine the incidence of side effects with high and intermediate doses of intravenous metoclopramide, particularly in children and young adults .

properties

IUPAC Name

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWJBBZEZQICBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2576-84-3 (di-hydrochloride), 54143-57-6 (mono-hydrochloride, mono-hydrate), 7232-21-5 (mono-hydrochloride)
Record name Metoclopramide [INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID6045169
Record name Metoclopramide
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Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Metoclopramide
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Solubility

Crystal; decomposes at 145 °C. Solubility at 25 °C (g/100 mL): water 48; ethanol (95%) 9; absolute ethanol 6; benzene 0.10; chloroform 0.10. Stable in acidic solutions. Unstable in strongly alkaline solutions. /Metoclopramide Dihydrochloride monohydrate/, Solubility at 25 °C (g/100 mL): 95% ethanol 2.30; absolute ethanol 1.90; benzene 0.10; chloroform 6.60, In water, 0.02 g/100 mL at 25 °C, 3.10e-01 g/L
Record name Metoclopramide
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Record name Metoclopramide
Source Human Metabolome Database (HMDB)
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Mechanism of Action

Metoclopramide causes antiemetic effects by inhibiting dopamine D2 and serotonin 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brain. Administration of this drug leads to prokinetic effects via inhibitory actions on presynaptic and postsynaptic D2 receptors, agonism of serotonin 5-HT4 receptors, and antagonism of muscarinic receptor inhibition. This action enhances the release of acetylcholine, causing increased lower esophageal sphincter (LES) and gastric tone, accelerating gastric emptying and transit through the gut. Metoclopramide antagonizes the dopamine D2 receptors. Dopamine exerts relaxant effect on the gastrointestinal tract through binding to muscular D2 receptors., Metoclopramide accelerates gastric emptying and intestinal transit from the duodenum to the ileocecal valve by increasing the amplitude and duration of esophageal contractions, the resting tone of the lower esophageal sphincter, and the amplitude and tone of gastric (especially antral) contractions and by relaxing the pyloric sphincter and the duodenal bulb, while increasing peristalsis of the duodenum and jejunum. Unlike nonspecific cholinergic-like stimulation of upper GI smooth muscle, the stimulant effects of metoclopramide on GI smooth muscle coordinate gastric, pyloric, and duodenal motor activity., The pharmacologic actions of metoclopramide on the upper GI tract are similar to those of cholinergic drugs (e.g., bethanechol); however, unlike cholinergic drugs, metoclopramide does not stimulate gastric, biliary, or pancreatic secretions and does not affect serum gastrin concentration. Although the exact mechanism of action of metoclopramide is unclear, the effects of metoclopramide on GI motility may be mediated via enhancement of cholinergic excitatory processes at the postganglionic neuromuscular junction; antagonism of nonadrenergic, noncholinergic inhibitory motor nerves (i.e., dopaminergic); and/or a direct effect on smooth muscle., The effects of metoclopramide on GI motility do not depend on intact vagal innervations but are reduced or abolished by anticholinergic drugs (e.g., atropine) and potentiated by cholinergic drugs (e.g., carbachol, methacholine). These findings suggest that metoclopramide's effects on GI motility may depend in part on intramural cholinergic neurons of smooth muscle that are intact after vagal denervation. Unlike cholinergic drugs, metoclopramide requires intrinsic neuronal storage sites of acetylcholine to exert its pharmacologic effects. Postsynaptic activity results from metoclopramide's ability to enhance release of acetylcholine from postganglionic cholinergic neurons in the GI tract and to sensitize muscarinic receptors of GI smooth muscle to the actions of acetylcholine., Metoclopramide is a potent dopamine-receptor antagonist, and some of the actions of metoclopramide on GI smooth muscle may be mediated via antagonism of dopaminergic neurotransmission, Specific dopamine receptors in the esophagus and stomach have been identified; however, it is not known if there is a dopaminergic control system for smooth muscle function in the upper GI tract. In the GI tract, dopamine is principally an inhibitory neurotransmitter. Dopamine decreases the intensity of esophageal contractions, relaxes the proximal stomach, and reduces gastric secretion. Although metoclopramide blocks these inhibitory effects of dopamine, the actual role of dopamine in the peripheral control of GI motility has not been fully elucidated. Since cholinergic mechanisms are responsible for most excitatory motor activity in the GI tract, it appears that metoclopramide's therapeutic effects are principally caused by the drug's cholinergic-like activity; however, antagonism of GI dopaminergic activity may augment metoclopramide's cholinergic-like activity., For more Mechanism of Action (Complete) data for Metoclopramide (10 total), please visit the HSDB record page.
Record name Metoclopramide
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Product Name

Metoclopramide

CAS RN

364-62-5
Record name Metoclopramide
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Record name Metoclopramide [INN:BAN:JAN]
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Melting Point

171-173, 146.5-148 °C, 147.25 °C
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Record name Metoclopramide
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Record name Metoclopramide
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Synthesis routes and methods

Procedure details

2-Methoxy-4-amino-5-chlorobenzoic acid (1.0 g) and 1-methanesulfoyloxy-1,2,3-benzotriazole (1.07 g) are suspended into chloroform (15 ml) and therto is added dropwise triethylamine (0.7 ml) with stirring under ice-cooling to give a clear solution. To the solution is added 2-(diethylamino)ethylamine (0.6 g) at room temperature and the mixture is allowed to stand for 18 hours. The solvent is then distilled off and thereto are added water and 1 N aqueous sodium hydroxide. The resulting crystals are separated by filtration, washed with water and then dried to give N-(2-diethylaminoethyl)-2-methoxy-4-amino-5-chlorobenzamide (0.9 g), melting point: 145°-146° C. The product is identified with an authentic sample by infrared spectrum.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
1-methanesulfoyloxy-1,2,3-benzotriazole
Quantity
1.07 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
reactant
Reaction Step Four
Quantity
0.7 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
120,000
Citations
K Schulze-Delrieu - New England Journal of Medicine, 1981 - Mass Medical Soc
… Like the phenothiazines, metoclopramide acts on the brain by blocking dopamine receptors: it … Since metoclopramide and its congeners sulpiride, sultopride, and tiapride differ in some …
Number of citations: 180 www.nejm.org
R ALBIBI, RW McCALLUM - Annals of Internal Medicine, 1983 - acpjournals.org
… Metoclopramide antagonizes the effect of dopamine in the central nervous system and other organ systems. Metoclopramide's effect … Metoclopramide's gastrointestinal smooth muscle …
Number of citations: 504 www.acpjournals.org
AS Rao, M Camilleri - Alimentary pharmacology & therapeutics, 2010 - Wiley Online Library
… : What is the mechanism of action of metoclopramide and how does it result in tardive … metoclopramide? What clinical factors should be considered before prescribing metoclopramide to …
Number of citations: 358 onlinelibrary.wiley.com
DN Bateman, MD Rawlins, JM Simpson - Br Med J (Clin Res Ed), 1985 - bmj.com
The epidemiology of extrapyramidal reactions to metoclopramide was studied by examining reports in the Adverse Reactions Register of the Committee on the Safety of Medicines and …
Number of citations: 299 www.bmj.com
RA Harrington, CW Hamilton, RN Brogden… - Drugs, 1983 - Springer
… shown that oral and intravenous metoclopramide rapidly influences gastrointestinal tract … metoclopramide on gastric contractions is most pronounced in the antrum. Metoclopramide …
Number of citations: 456 link.springer.com
I Matok, R Gorodischer, G Koren… - … England Journal of …, 2009 - Mass Medical Soc
Background In various countries, metoclopramide is the antiemetic drug of choice in pregnant women, but insufficient information exists regarding its safety in pregnancy. Methods We …
Number of citations: 220 www.nejm.org
JD Grimes, MN Hassan, DN Preston - … Medical Association Journal, 1982 - ncbi.nlm.nih.gov
… Soon after metoclopramide became available its use became … -term use of metoclopramide and a parkinsonian syndrome … both acute and chronic metoclopramide-induced disorders …
Number of citations: 118 www.ncbi.nlm.nih.gov
DN Bateman - Clinical pharmacokinetics, 1983 - Springer
… Metoclopramide is rapidly and well absorbed from the gastrointestinal tract, and in … metoclopramide in urine correlates with the plasma AUC. The elimination half-life of metoclopramide …
Number of citations: 112 link.springer.com
RM Pinder, RN Brogden, PR Sawyer, TM Speight… - Drugs, 1976 - Springer
… Therapeutic trials under controlled conditions have shown that metoclopramide in intramuscular doses of 10 to 20mg is significantly better than placebo in controlling …
Number of citations: 423 link.springer.com
GL Ellis, J Delaney, DA DeHart, A Owens - Annals of emergency medicine, 1993 - Elsevier
Study objectives: By evaluating the efficacy of metoclopramide alone and in combination with ibuprofen versus placebos, this study was designed to both evaluate the efficacy of …
Number of citations: 182 www.sciencedirect.com

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